molecular formula C12H10N6O4 B14513054 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile CAS No. 62766-24-9

3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile

Cat. No.: B14513054
CAS No.: 62766-24-9
M. Wt: 302.25 g/mol
InChI Key: ZVTHOSLZHBBSCS-UHFFFAOYSA-N
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Description

3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile is a complex organic compound that features a hydrazone linkage and multiple nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in a solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a hydrazone linkage .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive nature of 2,4-dinitrophenylhydrazine .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to further nitrated products .

Scientific Research Applications

3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone linkage . The nitro groups also play a role in stabilizing the compound and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple nitro groups in this compound makes it particularly reactive and useful in various chemical reactions. Its ability to form stable hydrazone linkages with carbonyl compounds also sets it apart from other similar compounds .

Properties

CAS No.

62766-24-9

Molecular Formula

C12H10N6O4

Molecular Weight

302.25 g/mol

IUPAC Name

3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]pentanedinitrile

InChI

InChI=1S/C12H10N6O4/c13-5-3-9(4-6-14)8-15-16-11-2-1-10(17(19)20)7-12(11)18(21)22/h1-2,7-9,16H,3-4H2

InChI Key

ZVTHOSLZHBBSCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CC#N)CC#N

Origin of Product

United States

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